molecular formula C35H56O10 B1209302 (2S,3R,4S,5R)-2-[[(2R,3S,16R,17R,18R,19R)-2,16-dihydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol

(2S,3R,4S,5R)-2-[[(2R,3S,16R,17R,18R,19R)-2,16-dihydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol

Cat. No.: B1209302
M. Wt: 636.8 g/mol
InChI Key: JKPGINPCCVKTKQ-YCOQZNGPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,13-Dihydroxy-11-(2-hydroxypropan-2-yl)-1,1,7a,8,13a-pentamethyloctadecahydro-5H-10,12a-epoxycyclopropa[1’,8’a]naphtho[2’,1’:4,5]indeno[2,1-b]oxepin-2-yl pentopyranoside is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a cyclopropane ring, and an epoxy group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

7,13-Dihydroxy-11-(2-hydroxypropan-2-yl)-1,1,7a,8,13a-pentamethyloctadecahydro-5H-10,12a-epoxycyclopropa[1’,8’a]naphtho[2’,1’:4,5]indeno[2,1-b]oxepin-2-yl pentopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

7,13-Dihydroxy-11-(2-hydroxypropan-2-yl)-1,1,7a,8,13a-pentamethyloctadecahydro-5H-10,12a-epoxycyclopropa[1’,8’a]naphtho[2’,1’:4,5]indeno[2,1-b]oxepin-2-yl pentopyranoside has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7,13-Dihydroxy-11-(2-hydroxypropan-2-yl)-1,1,7a,8,13a-pentamethyloctadecahydro-5H-10,12a-epoxycyclopropa[1’,8’a]naphtho[2’,1’:4,5]indeno[2,1-b]oxepin-2-yl pentopyranoside involves its interaction with specific molecular targets and pathways. The hydroxyl groups and epoxy ring play a crucial role in its reactivity and binding to target molecules. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7,13-Dihydroxy-11-(2-hydroxypropan-2-yl)-1,1,7a,8,13a-pentamethyloctadecahydro-5H-10,12a-epoxycyclopropa[1’,8’a]naphtho[2’,1’:4,5]indeno[2,1-b]oxepin-2-yl pentopyranoside lies in its complex structure, which includes multiple hydroxyl groups, an epoxy ring, and a cyclopropane ring.

Properties

Molecular Formula

C35H56O10

Molecular Weight

636.8 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-[[(2R,3S,16R,17R,18R,19R)-2,16-dihydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol

InChI

InChI=1S/C35H56O10/c1-16-12-18-26(30(4,5)41)45-35(44-18)25(16)32(7)21(37)13-34-15-33(34)11-10-22(43-27-24(39)23(38)17(36)14-42-27)29(2,3)19(33)8-9-20(34)31(32,6)28(35)40/h16-28,36-41H,8-15H2,1-7H3/t16-,17-,18?,19?,20?,21-,22?,23+,24-,25-,26?,27+,28-,31-,32-,33?,34?,35?/m1/s1

InChI Key

JKPGINPCCVKTKQ-YCOQZNGPSA-N

Isomeric SMILES

C[C@@H]1CC2C(OC3([C@H]1[C@]4([C@@H](CC56CC57CCC(C(C7CCC6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)C)O2)C(C)(C)O

Canonical SMILES

CC1CC2C(OC3(C1C4(C(CC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)O)C)O2)C(C)(C)O

Synonyms

12-hydroxycimigenol-3-O-xylopyranoside
cimiside A

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.